L803-mts

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

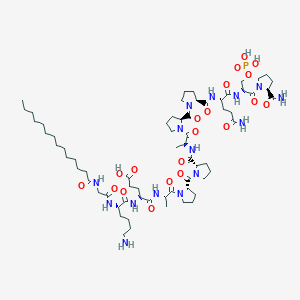

Molecular Formula |

C66H110N15O20P |

|---|---|

Molecular Weight |

1464.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H110N15O20P/c1-4-5-6-7-8-9-10-11-12-13-14-28-53(83)70-39-54(84)73-43(22-15-16-33-67)58(89)74-45(30-32-55(85)86)57(88)71-41(2)62(93)80-37-20-26-50(80)65(96)78-35-18-24-48(78)60(91)72-42(3)63(94)81-38-21-27-51(81)66(97)79-36-19-25-49(79)61(92)75-44(29-31-52(68)82)59(90)76-46(40-101-102(98,99)100)64(95)77-34-17-23-47(77)56(69)87/h41-51H,4-40,67H2,1-3H3,(H2,68,82)(H2,69,87)(H,70,83)(H,71,88)(H,72,91)(H,73,84)(H,74,89)(H,75,92)(H,76,90)(H,85,86)(H2,98,99,100)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

JLHWBVQBEGDSEZ-LFOOZZFTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N5CCC[C@H]5C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)N5CCCC5C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of L803-mts: A Substrate-Competitive Inhibitor of Glycogen Synthase Kinase-3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

L803-mts is a potent and selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It functions through a substrate-competitive mechanism, distinguishing it from many ATP-competitive kinase inhibitors.[2] By mimicking a phosphorylated substrate, this compound occupies the substrate-binding site of GSK-3, leading to the modulation of key cellular signaling pathways. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on critical signaling cascades, and detailed protocols from seminal studies.

Core Mechanism of Action: Substrate-Competitive Inhibition

This compound is a synthetic 11-residue phosphopeptide derived from the GSK-3 substrate, Heat Shock Factor-1 (HSF-1).[1] Its design is based on the unique requirement of GSK-3 for a pre-phosphorylated substrate, often in the consensus motif S/TxxxS/T(p). This "priming" phosphorylation creates a binding site for the substrate within the catalytic domain of GSK-3. This compound leverages this by incorporating a phosphorylated serine residue, allowing it to effectively compete with endogenous substrates for binding to the kinase.[1]

The specificity of this compound for GSK-3 is notable, with studies showing no significant inhibition of other kinases such as PKC, PKB, or cdc2.[3][4] This selectivity is attributed to its unique mode of inhibition that targets the substrate-binding pocket rather than the highly conserved ATP-binding site.

Molecular Interaction with GSK-3β:

Computational docking and mutagenesis studies have elucidated the key interactions between this compound and GSK-3β. The binding is primarily mediated by two regions on the kinase:

-

The Phosphate-Binding Pocket: Comprised of three key basic residues, Arginine 96 (Arg96), Arginine 180 (Arg180), and Lysine 205 (Lys205), this pocket accommodates the phosphorylated serine of this compound.

-

The Substrate-Binding Loop: this compound interacts with a cavity bordered by Glutamine 89 (Gln89) and Asparagine 95 (Asn95), with Phenylalanine 93 (Phe93) being a critical residue for this interaction.[1] It also interacts with a hydrophobic surface away from the ATP-binding site.[1]

Interestingly, the binding site for this compound is not identical to that of a natural substrate. While both interact with the phosphate-binding pocket, the substrate primarily engages with the cavity bordered by Gln89 and Asn95, whereas this compound has a more significant interaction with Phe93 and the aforementioned hydrophobic patch.[1]

Modulation of Key Signaling Pathways

The inhibition of GSK-3 by this compound has profound effects on downstream signaling pathways, with significant implications for various disease models.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of target genes.

This mechanism is central to the observed anti-depressive-like effects of this compound, where increased β-catenin levels in the hippocampus have been documented.[5]

References

- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]

- 3. gskure.com [gskure.com]

- 4. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

L803-mts as a Substrate-Competitive Inhibitor of GSK-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neurodevelopment, and cell fate. Its dysregulation is associated with various pathologies such as Alzheimer's disease, type 2 diabetes, and mood disorders, making it a critical target for therapeutic intervention. L803-mts, a myristoylated phosphopeptide derived from heat shock factor-1 (HSF-1), has emerged as a highly selective, substrate-competitive inhibitor of GSK-3. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its characterization and application.

Introduction

This compound is a cell-permeable peptide inhibitor designed to specifically target the substrate-binding site of GSK-3, offering a more selective mode of inhibition compared to traditional ATP-competitive inhibitors.[1] Its design is based on the consensus substrate recognition sequence for GSK-3, which typically requires a "priming" phosphorylation event on the substrate. By mimicking a pre-phosphorylated substrate, this compound effectively blocks the active site from engaging with endogenous substrates.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound interacts with the substrate-binding pocket of GSK-3. This interaction is mediated by key residues within the GSK-3 active site. Specifically, the phosphate group on the this compound peptide interacts with a phosphate-binding pocket on GSK-3, while other residues of the peptide engage with adjacent hydrophobic and charged regions, including the critical Phe93 residue. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various studies.

| Parameter | Value | Reference |

| IC50 | 40 μM | [3] |

| Table 1: In Vitro Inhibitory Activity of this compound against GSK-3. |

| Study | Model | Treatment | Key Findings | Reference |

| Kaidanovich-Beilin et al., 2004 | Mouse Hippocampus | In vivo administration | 20-50% increase in β-catenin levels | [4] |

| Avrahami et al., 2013 | 5XFAD Mouse Model of Alzheimer's | Nasal administration | 75% reduction in Aβ plaque load | [2][5] |

| Avrahami et al., 2013 | 5XFAD Mouse Model of Alzheimer's | Nasal administration | Improved cognitive performance in contextual fear conditioning test | [2][5] |

| Kaidanovich-Beilin & Eldar-Finkelman, 2006 | ob/ob Mice | Daily intraperitoneal injection (400 nmol) for 3 weeks | 50% suppression of hepatic PEPCK mRNA levels; 50% increase in hepatic glycogen content; 20% increase in skeletal muscle glycogen content | [1] |

| Table 2: In Vivo Efficacy of this compound in Disease Models. |

Signaling Pathways

Wnt/β-catenin Signaling

GSK-3 is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the activation of TCF/LEF-mediated gene transcription.

Insulin Signaling and mTOR Pathway

GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This relieves the GSK-3-mediated inhibition of glycogen synthase, promoting glycogen synthesis. This compound can mimic this effect by directly inhibiting GSK-3.[6] Furthermore, studies have shown that this compound can restore the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and autophagy, in the context of Alzheimer's disease models.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro GSK-3 Kinase Assay

This protocol is a representative method for determining the inhibitory activity of this compound on GSK-3.

Objective: To measure the IC50 value of this compound for GSK-3.

Materials:

-

Recombinant active GSK-3β

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, GSK-3β enzyme, and the substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Western Blotting for β-catenin

This protocol describes the detection of β-catenin levels in cell or tissue lysates following treatment with this compound.

Objective: To determine if this compound treatment leads to an increase in β-catenin protein levels.

Materials:

-

Cell or tissue lysates from control and this compound treated samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-β-catenin

-

Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer and determine protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in β-catenin levels.

Contextual Fear Conditioning

This protocol is a representative method for assessing learning and memory in mouse models treated with this compound.

Objective: To evaluate the effect of this compound on cognitive function.

Materials:

-

Fear conditioning apparatus (a chamber with a grid floor capable of delivering a mild foot shock)

-

Sound-attenuating isolation cubicle

-

Video camera and recording software

-

Mice (control and this compound treated)

Procedure: Day 1: Training

-

Place a mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present a conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).

-

During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).

-

Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.

-

Return the mouse to its home cage.

Day 2: Contextual Test

-

Place the mouse back into the same conditioning chamber (the context) without presenting the CS or US.

-

Record the mouse's behavior for a set period (e.g., 5 minutes).

-

Analyze the video recording to quantify the amount of time the mouse spends "freezing" (immobility except for respiration), which is a measure of fear-associated memory of the context.

Day 3: Cued Test (Optional)

-

Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).

-

After a baseline period, present the CS (the tone) without the US.

-

Measure the freezing behavior in response to the cue.

Conclusion

This compound represents a valuable research tool and a promising therapeutic lead due to its specific, substrate-competitive inhibition of GSK-3. Its demonstrated efficacy in preclinical models of several major diseases highlights the potential of targeting the substrate-binding site of kinases for drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the broader field of GSK-3 inhibition. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound and similar substrate-competitive inhibitors is warranted to advance these promising compounds towards clinical applications.

References

- 1. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.es [promega.es]

- 4. gskure.com [gskure.com]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L803-mts in Wnt Signaling Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of diseases, notably cancer. A key negative regulator of the Wnt pathway is Glycogen Synthase Kinase-3 (GSK-3), which facilitates the degradation of the central signaling molecule, β-catenin. L803-mts, a myristoylated peptide, has emerged as a selective, substrate-competitive inhibitor of GSK-3. By inhibiting GSK-3, this compound stabilizes β-catenin, leading to the activation of Wnt target gene transcription. This technical guide provides an in-depth overview of L-803-mts, its mechanism of action within the Wnt pathway, and detailed experimental protocols for its application in research and drug development.

Introduction to the Wnt Signaling Pathway and GSK-3

The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. In the absence of a Wnt signal (the "off-state"), a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt binding (the "on-state"), the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of Wnt target genes involved in cell proliferation and survival.

GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in this regulatory process. Its inhibition is a key therapeutic strategy for activating Wnt signaling in various disease models.

This compound: A Selective GSK-3 Inhibitor

This compound is a cell-permeable, myristoylated peptide designed as a selective and substrate-competitive inhibitor of GSK-3[1][2]. The myristoylation enhances its cell membrane permeability.

Mechanism of Action: this compound competes with endogenous substrates for the binding site on GSK-3, thereby preventing the phosphorylation of downstream targets like β-catenin. This inhibition leads to the stabilization and accumulation of β-catenin, effectively mimicking the activation of the Wnt signaling pathway.

Quantitative Data for this compound

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 for GSK-3 | 40 µM | In vitro kinase assay | [1] |

| In Vivo Effect on β-catenin Levels (Mouse Hippocampus) | % Increase vs. Control | Time Point | Reference |

| This compound (intracerebroventricular injection) | 20% | 1 hour | [2] |

| 30% | 3 hours | [2] | |

| 50% | 12 hours | [2] |

Experimental Protocols

In Vitro β-catenin Accumulation Assay (Western Blot)

This protocol describes the detection of β-catenin stabilization in cell culture following treatment with this compound.

Materials:

-

Cell line of interest (e.g., PC-3, HEK293T)

-

Complete cell culture medium

-

This compound (stock solution in an appropriate solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control for a specified time (e.g., 8 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin band intensity to the loading control.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Lysis and Measurement: After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Male nude mice (e.g., athymic nu/nu)

-

Prostate cancer cells (e.g., PC-3)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers

Procedure:

-

Cell Preparation: Culture PC-3 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS, with or without Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size (e.g., ~30 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 1.0 mM/injection, intraperitoneally) or vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry for proliferation markers like Ki-67).

Visualizations

Signaling Pathways and Experimental Workflows

References

L803-mts: A Substrate-Competitive Inhibitor of GSK-3 and its Impact on Tau Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its significant effects on the phosphorylation of the microtubule-associated protein tau. Hyperphosphorylation of tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This compound has emerged as a promising therapeutic candidate due to its specific mechanism of action and its demonstrated efficacy in preclinical models.

Introduction to this compound and its Target: GSK-3

This compound is a novel substrate-competitive inhibitor of GSK-3.[1] Unlike ATP-competitive inhibitors that target the ATP-binding pocket of the kinase, this compound interacts with the substrate-binding site of GSK-3.[1] This mode of inhibition offers a higher degree of selectivity and potentially a more favorable side-effect profile. Specifically, this compound interacts with the phosphate binding pocket and a hydrophobic surface of GSK-3, distinct from the cavity where the substrate binds.[1]

GSK-3 is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[2] In the context of neurodegeneration, GSK-3 is a primary kinase responsible for the phosphorylation of tau.[3][4][5][6][7] Hyperactivity of GSK-3 leads to the abnormal hyperphosphorylation of tau, causing it to detach from microtubules, leading to microtubule destabilization and the formation of neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[3][4][8]

Effects of this compound on Tau Phosphorylation and Related Pathology

This compound has demonstrated significant therapeutic potential in preclinical studies by mitigating tau-related pathology. Treatment with this compound has been shown to reduce tau phosphorylation in neuronal cell cultures.[1] In animal models of Alzheimer's disease, such as the 5XFAD mouse model, nasal administration of this compound has been shown to reduce β-amyloid plaque loads and ameliorate cognitive deficits.[2][9] While the direct effect on tau phosphorylation in these specific in vivo studies with this compound is a primary mechanism, the reduction in overall pathology is a key outcome.

The inhibition of GSK-3 by this compound is central to its effect on tau. GSK-3 phosphorylates tau at numerous sites, and inhibiting its activity directly reduces the level of phosphorylated tau.[3][6] This reduction in hyperphosphorylated tau can prevent its aggregation into paired helical filaments and subsequent NFT formation.[4]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies involving this compound and its impact on markers of neurodegeneration.

| Model System | Treatment | Key Finding | Quantitative Result | Reference |

| 5XFAD Mice | This compound (nasal administration) | Reduction in Aβ plaque load | 84 ± 20% reduction | [9] |

| 5XFAD Mice | This compound (nasal administration) | Improvement in cognitive function (Contextual Fear Conditioning) | Significant increase in freezing time | [9] |

| ob/ob Mice | This compound (400 nmol, i.p., 3 weeks) | Reduction in hepatic PEPCK mRNA levels | 50% suppression | [10] |

| ob/ob Mice | This compound (400 nmol, i.p., 3 weeks) | Increase in hepatic glycogen content | 50% increase | [10] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound in inhibiting GSK-3-mediated tau hyperphosphorylation.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following provides a general framework for key experiments based on published methodologies.

In Vitro Kinase Assay for GSK-3 Inhibition

-

Objective: To determine the inhibitory activity of this compound on GSK-3β.

-

Materials: Recombinant human GSK-3β, a phosphate-containing peptide substrate (e.g., a pre-phosphorylated peptide), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add GSK-3β, the substrate, and this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.

-

Calculate the IC50 value for this compound.

-

Western Blot Analysis of Tau Phosphorylation in Cell Culture

-

Objective: To assess the effect of this compound on tau phosphorylation in a cellular context.

-

Materials: Neuronal cell line (e.g., SH-SY5Y) or primary neurons, cell culture medium, this compound, lysis buffer, primary antibodies (e.g., anti-phospho-tau at specific epitopes like Ser396/404 (PHF-1), anti-total tau, anti-GSK-3β, anti-pGSK-3β Ser9), and secondary antibodies.

-

Procedure:

-

Culture cells to a desired confluency.

-

Treat cells with various concentrations of this compound or vehicle for a specified duration.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize phosphorylated tau levels to total tau.

-

In Vivo Efficacy Study in a Tauopathy Mouse Model

-

Objective: To evaluate the therapeutic effects of this compound on tau pathology and cognitive function in a relevant animal model.

-

Materials: Transgenic mouse model of tauopathy (e.g., 5XFAD), this compound formulated for in vivo administration (e.g., nasal spray), behavioral testing apparatus (e.g., Morris water maze), and materials for tissue processing and analysis.

-

Procedure:

-

Acclimate animals to the housing and handling conditions.

-

Administer this compound or vehicle to the mice according to a predetermined dosing schedule and route (e.g., daily nasal administration for several weeks).

-

Conduct behavioral tests to assess cognitive function before, during, and after the treatment period.

-

At the end of the study, sacrifice the animals and collect brain tissue.

-

Process the brain tissue for biochemical analysis (Western blot, ELISA for Aβ and tau levels) and immunohistochemistry (staining for plaques and tangles).

-

Analyze the data to determine the effect of this compound on pathological and behavioral endpoints.

-

Conclusion

This compound represents a significant advancement in the development of targeted therapies for tauopathies. Its unique substrate-competitive mechanism of GSK-3 inhibition offers a promising approach to reducing tau hyperphosphorylation and its downstream pathological consequences. The preclinical data strongly support its potential as a disease-modifying agent for Alzheimer's disease and related neurodegenerative disorders. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound in human patients.

References

- 1. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease [mdpi.com]

- 7. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking the Cell: A Technical Guide to the Permeability of L803-mts

For Researchers, Scientists, and Drug Development Professionals

Introduction

L803-mts is a potent and selective cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its ability to traverse the cell membrane is a critical feature that enables its therapeutic potential in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. This technical guide provides an in-depth analysis of the cell permeability of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Concept: Myristoylation-Mediated Cell Entry

The cell permeability of this compound is conferred by the covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to its N-terminal glycine residue. This process, known as myristoylation, increases the hydrophobicity of the peptide, allowing it to interact with and penetrate the lipid bilayer of the cell membrane. This modification is crucial for its biological activity as it facilitates the delivery of the peptide to its intracellular target, GSK-3.

Quantitative Data Summary

While specific kinetic data on the cell permeability of this compound, such as uptake rates and intracellular concentration dynamics, are not extensively published, the available literature provides key quantitative parameters related to its biological activity, which is a direct consequence of its cellular uptake.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for GSK-3 Inhibition | 40 µM | In vitro kinase assay | [1] |

| Effective Concentration for In Vivo Antidepressive-like Activity | Intracerebroventricular injection | Mouse model | [1] |

| Concentration for In Vitro Neuroprotection | Not specified | Neuron cultured cells | [2] |

| In Vivo Dosage for Improved Glucose Homeostasis | 400 nmol, i.p. daily for 3 weeks | ob/ob mice | [3] |

| In Vivo Dosage for Reduced Aβ Pathology | Nasal administration | 5XFAD mice | [4] |

| Concentration for Increased Glycogen Synthase Activity | Not specified | HEK293 cells | [5] |

Signaling Pathways Involving this compound

This compound, by inhibiting GSK-3, modulates several critical intracellular signaling pathways. The primary target, GSK-3, is a key regulator in pathways such as Wnt/β-catenin and mTOR signaling.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of Wnt target genes.

Caption: Wnt signaling pathway modulation by this compound.

mTOR Signaling Pathway

GSK-3 can negatively regulate the mTOR signaling pathway. By inhibiting GSK-3, this compound can lead to the activation of mTOR, a central regulator of cell growth, proliferation, and survival.

References

- 1. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gskure.com [gskure.com]

- 4. researchgate.net [researchgate.net]

- 5. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L803-mts: A Researcher's Guide to a Substrate-Competitive GSK-3 Inhibitor in Neurobiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, particularly in the nervous system. Its dysregulation has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, mood disorders, and neurodevelopmental abnormalities. Consequently, GSK-3 has emerged as a significant therapeutic target. L803-mts is a potent and selective, cell-permeable peptide inhibitor of GSK-3. Unlike many other kinase inhibitors that compete with ATP, this compound acts as a substrate-competitive inhibitor, offering a higher degree of specificity. This technical guide provides a comprehensive overview of this compound as a research tool in neurobiology, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its application.

Introduction to this compound and GSK-3

Glycogen Synthase Kinase-3 is a constitutively active enzyme with two isoforms, GSK-3α and GSK-3β, that are encoded by distinct genes.[1] It plays a crucial role in a wide array of signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are fundamental to neuronal development, synaptic plasticity, and cell survival.[2][3] GSK-3 hyperactivity has been linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and has been implicated in the pathophysiology of mood disorders.[1][4]

This compound is a myristoylated, cell-permeable phosphopeptide derived from the GSK-3 substrate HSF-1 (Heat Shock Factor-1).[1] Its design as a substrate-competitive inhibitor confers high selectivity for GSK-3 over other kinases.[5] The myristoyl group enhances its cell membrane permeability, allowing for its use in both in vitro and in vivo studies.

Table 1: Key Characteristics of this compound

| Characteristic | Description | Reference |

| Mechanism of Action | Substrate-competitive inhibitor of GSK-3 | [6] |

| IC50 | 40 μM for GSK-3 | [6][7] |

| Selectivity | Does not inhibit other kinases such as PKA, PKC, and CDK1/cyclin B | [1] |

| Cell Permeability | Enhanced by N-terminal myristoylation | [1] |

This compound in Alzheimer's Disease Research

In preclinical models of Alzheimer's disease, this compound has demonstrated significant therapeutic potential by targeting key pathological features of the disease.

Quantitative Data from Preclinical Studies

Table 2: Effects of this compound in the 5XFAD Mouse Model of Alzheimer's Disease

| Parameter | Treatment Group | Result | p-value | Reference |

| Aβ Plaque Load Reduction | This compound treated | 84 ± 20% reduction | < 0.05 | [8] |

| Cognitive Improvement (Contextual Fear Conditioning) | This compound treated | 72 ± 14% improvement compared to untreated 5XFAD mice | < 0.05 | [8] |

| β-catenin Levels in Brain | This compound treated | Increased levels compared to untreated 5XFAD mice | < 0.05 | [9] |

Experimental Protocol: In Vivo Administration of this compound in 5XFAD Mice

This protocol is based on the methodology described by Avrahami et al., 2013 in the Journal of Biological Chemistry.[7][10]

Materials:

-

5XFAD transgenic mice

-

This compound peptide

-

Sterile saline solution

-

Intranasal administration device

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. The study by Avrahami et al. (2013) does not specify the exact concentration, but in vivo studies with similar peptides often use concentrations in the range of 1-10 mg/kg body weight.

-

Animal Handling: Acclimatize 5XFAD mice to the experimental conditions for at least one week prior to the start of the treatment.

-

Intranasal Administration: Administer the this compound solution or vehicle (saline) intranasally to the mice. This route of administration is often chosen to bypass the blood-brain barrier. The treatment regimen in the Avrahami et al. (2013) study was for a period of several weeks.

-

Behavioral Testing (Contextual Fear Conditioning):

-

Training: Place the mouse in a conditioning chamber and allow it to explore for a set period (e.g., 2 minutes). Deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

Testing: 24 hours after training, return the mouse to the same chamber and record the freezing behavior for a set period (e.g., 5 minutes). Increased freezing time is indicative of improved fear memory.

-

-

Tissue Collection and Analysis:

-

Following the final behavioral test, euthanize the mice and perfuse with saline.

-

Dissect the brain and fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and homogenize the other hemisphere for biochemical analysis (e.g., Western blotting for Aβ and β-catenin levels).

-

This compound in Mood Disorder Research

This compound has also been investigated for its potential antidepressant-like effects in animal models.

Quantitative Data from Preclinical Studies

Table 3: Effects of this compound in the Mouse Forced Swim Test

| Parameter | Treatment Group | Result | p-value | Reference |

| Reduction in Immobility Time | This compound treated (1 hour post-injection) | Significant reduction compared to control | < 0.05 | [4] |

| β-catenin Levels in Hippocampus | This compound treated (12 hours post-injection) | ~50% increase compared to control | < 0.05 | [4] |

Experimental Protocol: Intracerebroventricular (ICV) Injection and Forced Swim Test in Mice

This protocol is based on the methodology described by Kaidanovich-Beilin et al., 2004 in Biological Psychiatry.

Materials:

-

Male C57BL/6 mice

-

This compound peptide

-

Scrambled control peptide

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus for ICV injection

-

Forced swim test apparatus (a cylinder filled with water)

Procedure:

-

Peptide Preparation: Dissolve this compound and the scrambled control peptide in aCSF to the desired concentration.

-

ICV Surgery and Injection:

-

Anesthetize the mice and place them in a stereotaxic frame.

-

Drill a small hole in the skull over the lateral ventricle.

-

Slowly inject a small volume (e.g., 1-2 µl) of the this compound solution, control peptide solution, or vehicle (aCSF) into the lateral ventricle.

-

-

Forced Swim Test:

-

At a specified time after the ICV injection (e.g., 1, 3, or 12 hours), place the mouse in a cylinder of water (23-25°C) for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. A reduction in immobility time is interpreted as an antidepressant-like effect.

-

-

Tissue Collection and Analysis:

-

Following the behavioral test, euthanize the mice.

-

Dissect the hippocampus and prepare protein lysates for Western blot analysis of β-catenin levels.

-

Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathways

This compound exerts its effects by inhibiting GSK-3, thereby modulating downstream signaling pathways critical for neuronal function.

Caption: GSK-3 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for testing the efficacy of this compound in a mouse model of a neurological disorder.

Caption: A typical experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a valuable and highly selective tool for the investigation of GSK-3 function in the central nervous system. Its substrate-competitive mechanism of action offers a distinct advantage over ATP-competitive inhibitors, minimizing off-target effects. The preclinical data summarized herein underscore its potential as a therapeutic agent for neurodegenerative and psychiatric disorders. The provided experimental protocols serve as a starting point for researchers aiming to utilize this compound in their own studies. Further research is warranted to fully elucidate the therapeutic capabilities of this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating substrate and inhibitor binding sites on the surface of GSK-3β and the refinement of a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of glycogen synthase kinase-3 ameliorates β-amyloid pathology and restores lysosomal acidification and mammalian target of rapamycin activity in the Alzheimer disease mouse model: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 10. researchgate.net [researchgate.net]

L803-mts: A Technical Guide to a Substrate-Competitive GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L803-mts is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, particularly its modulation of the Wnt/β-catenin and mTOR signaling pathways, and summarizes its effects in various preclinical models of neurodegenerative diseases, mood disorders, and metabolic conditions. This guide also includes available experimental methodologies and key quantitative data to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a modified peptide with the sequence GKEAPPAPPQSP. The modifications include an N-terminal myristoyl group (Myr-), a C-terminal amide (–NH2), and a phosphorylated serine at position 11 (pSer). These modifications enhance its cell permeability and inhibitory activity.

A 2D representation of the chemical structure of this compound is provided below.

Diagram of the Chemical Structure of this compound

Caption: Simplified representation of the this compound peptide sequence and modifications.

Physicochemical and Biological Properties

| Property | Value | Reference(s) |

| Molecular Formula | C66H110N15O20P | |

| Molecular Weight | 1464.64 g/mol | |

| Amino Acid Sequence | GKEAPPAPPQSP | |

| Modifications | Gly-1 = Myr-Gly, Ser-11 = pSer, Pro-12 = C-terminal amide | |

| Appearance | Powder | [1] |

| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/water | |

| IC50 for GSK-3 | 40 µM | [2] |

| Storage | Desiccate at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of both GSK-3α and GSK-3β isoforms.[1] It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[2] This mode of action confers a degree of selectivity over ATP-competitive inhibitors, which can have off-target effects on other kinases. This compound has demonstrated a range of biological activities in preclinical studies, including neuroprotective, anti-depressive, and insulin-mimetic effects. It shows no significant inhibition of other kinases such as PKC, PKB, or cdc2.

Modulation of the Wnt/β-catenin Signaling Pathway

A primary mechanism of action of this compound is the stabilization of β-catenin through the inhibition of GSK-3. In the canonical Wnt signaling pathway, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of Wnt target genes. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.

Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and gene transcription.

Modulation of the mTOR Signaling Pathway

This compound has been shown to restore the activity of the mammalian target of rapamycin (mTOR) in models of Alzheimer's disease.[1] GSK-3 can inhibit mTOR signaling. Therefore, inhibition of GSK-3 by this compound can lead to the reactivation of mTOR. This, in turn, can restore lysosomal acidification, which is crucial for the clearance of protein aggregates, such as amyloid-beta (Aβ), and can inhibit autophagy.[1]

Caption: this compound restores mTOR activity by inhibiting GSK-3, promoting Aβ clearance.

Experimental Protocols

Detailed, proprietary synthesis protocols for this compound are not publicly available; it is noted to be synthesized by commercial vendors such as Genemed Synthesis, Inc.[3] The general methodology for producing such a modified peptide is through solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for the solid-phase peptide synthesis of this compound.

In Vivo Administration in Murine Models

-

Intraperitoneal (i.p.) Injection: For studies on glucose homeostasis in ob/ob mice, this compound was administered daily at a dose of 400 nmol via intraperitoneal injection for 3 weeks.[1] In studies on prostate cancer in TRAMP mice, a dose of 1.0 mM per injection was given intraperitoneally three times a week for 4 weeks.[3]

-

Intranasal Administration: In the 5XFAD mouse model of Alzheimer's disease, this compound was administered intranasally at a total dose of 80 µg every other day for 120 days. The vehicle solution consisted of 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.[3]

Summary of Preclinical Findings

This compound has been evaluated in several preclinical models, with promising results across different therapeutic areas.

| Therapeutic Area | Model System(s) | Key Findings | Reference(s) |

| Neurodegenerative Disorders | 5XFAD transgenic mice (Alzheimer's Disease) | Reduced Aβ plaque loads, ameliorated cognitive deficits, restored lysosomal acidification, and reactivated mTOR activity.[1][4] | [1][4] |

| Mood Disorders | Forced swimming test in mice (Depression) | Produced rapid antidepressive-like behavior, demonstrated by reduced immobility time. Increased hippocampal levels of β-catenin by 20-50%.[1] | [1] |

| Metabolic Diseases | ob/ob mice (Type 2 Diabetes) | Reduced blood glucose levels, improved glucose tolerance, suppressed hepatic phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels by 50%, increased hepatic glycogen content by 50%, and upregulated muscle GLUT4 expression. | [1] |

| Oncology | TRAMP mice (Prostate Cancer) | Reduced the incidence and tumor burden in the prostate.[3] | [3] |

Conclusion

This compound is a valuable research tool for investigating the roles of GSK-3 in various physiological and pathological processes. Its substrate-competitive mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease, depression, and type 2 diabetes highlight the therapeutic potential of targeting GSK-3. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to optimize its potential for clinical development.

References

- 1. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

L803-mts: A Technical Guide for Investigating Insulin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L803-mts, a selective peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3), and its application in the study of insulin signaling pathways. This compound serves as a critical tool for elucidating the molecular mechanisms of insulin resistance and exploring potential therapeutic strategies for type 2 diabetes.

Introduction: GSK-3 as a Nexus in Insulin Signaling

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that functions as a key negative regulator in the insulin signaling cascade.[1][2] Unlike many kinases, GSK-3 is constitutively active in resting cells and is subsequently inhibited in response to insulin stimulation.[2] This inhibition is a crucial step for mediating insulin's metabolic effects, including glycogen synthesis and the suppression of gluconeogenesis.[3][4]

This compound is a myristoylated, selective, and substrate-competitive peptide inhibitor of GSK-3.[5][6] Its cell-permeable nature, conferred by the myristoyl group, allows it to be used effectively in both in vitro and in vivo models to probe the physiological and pathophysiological roles of GSK-3.[6][7] By specifically targeting GSK-3, this compound mimics the downstream effects of insulin signaling, making it an invaluable instrument for studying insulin resistance and developing novel therapeutics.[7][8]

Mechanism of Action: this compound in the PI3K/Akt Pathway

The canonical insulin signaling pathway leading to the inhibition of GSK-3 proceeds through the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[9][10]

-

Insulin Receptor Activation : Insulin binding to its receptor on the cell surface triggers the receptor's intrinsic tyrosine kinase activity.[3]

-

IRS and PI3K Recruitment : The activated receptor phosphorylates Insulin Receptor Substrate (IRS) proteins, which then act as docking sites for PI3K.[3][11]

-

Akt Activation : PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and other kinases.[12][13]

-

GSK-3 Inhibition : Activated Akt phosphorylates GSK-3β at the Serine 9 residue (and GSK-3α at Serine 21), leading to its inactivation.[14]

This compound bypasses the upstream components of this pathway and directly inhibits GSK-3 activity. This allows researchers to isolate the specific contributions of GSK-3 to various cellular processes and to study the consequences of its inhibition even in states of upstream insulin resistance (e.g., defects in IR or IRS-1 signaling).

Figure 1. this compound action within the insulin signaling pathway.

Downstream Metabolic Effects of GSK-3 Inhibition by this compound

By inhibiting GSK-3, this compound promotes anabolic processes that are typically stimulated by insulin.

-

Glycogen Synthesis : GSK-3 normally phosphorylates and inactivates Glycogen Synthase (GS). Inhibition of GSK-3 by this compound prevents GS phosphorylation, leading to its activation and promoting the conversion of glucose into glycogen in the liver and skeletal muscle.[3]

-

Gluconeogenesis Suppression : GSK-3 can phosphorylate and activate transcription factors that drive the expression of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G-6-Pase).[3] this compound-mediated inhibition of GSK-3 leads to reduced expression of these enzymes, thereby suppressing hepatic glucose production.[15] One identified mechanism involves the reduced phosphorylation of the transcription factor CREB.[15]

Figure 2. Downstream metabolic consequences of GSK-3 inhibition by this compound.

Experimental Protocols and Data

This compound has been validated in multiple preclinical models of insulin resistance and type 2 diabetes. The following sections detail common experimental designs and summarize the quantitative outcomes.

A. In Vivo Administration in Mouse Models

-

Model: Genetically obese (ob/ob) mice or high-fat diet (HFD)-induced obese C57BL/6J mice are commonly used.[15][16]

-

Compound Preparation: this compound is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

-

Administration: Daily intraperitoneal (i.p.) injection is a common route.

-

Dosage and Duration:

-

Monitoring: Body weight and food consumption should be monitored regularly. This compound has been shown not to affect these parameters.[15]

B. Euglycaemic-Hyperinsulinaemic Clamp This procedure is the gold standard for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycaemia) in the presence of high insulin levels (hyperinsulinaemia).

-

Methodology: Following treatment with this compound or vehicle, mice are infused with a constant high dose of insulin. Blood glucose is monitored, and a variable glucose infusion is administered to clamp blood glucose at a target level. A higher glucose infusion rate (GIR) indicates greater insulin sensitivity.[16]

C. Molecular and Biochemical Analyses

-

Tissue Harvesting: Liver and skeletal muscle (e.g., gastrocnemius) are collected post-treatment for analysis.

-

Gene Expression: mRNA levels of key metabolic genes (e.g., PEPCK, G-6-Pase, GLUT4) are quantified using reverse transcription-quantitative PCR (RT-qPCR).[15]

-

Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., Akt, GSK-3, CREB) are assessed. This is crucial for confirming the mechanism of action.[15]

-

Metabolite and Enzyme Assays: Hepatic and muscle glycogen content is measured using biochemical assays. The activity of enzymes like Glycogen Synthase can also be directly assayed.[16]

Figure 3. General experimental workflow for in vivo studies using this compound.

The following tables summarize the key findings from preclinical studies using this compound to modulate insulin signaling.

Table 1: Effects of this compound Treatment in ob/ob Mice [15] (400 nmol/day, i.p., for 3 weeks)

| Parameter | Tissue/Fluid | Effect of this compound | Quantitative Change |

| Blood Glucose | Blood | Decrease | Improved glucose tolerance |

| PEPCK mRNA | Liver | Decrease | ~50% reduction |

| Glycogen Content | Liver | Increase | ~50% increase |

| CREB Phosphorylation (Ser133) | Liver | Decrease | "Remarkably reduced" |

| GLUT4 Expression | Skeletal Muscle | Increase | Upregulated |

| Glycogen Content | Skeletal Muscle | Increase | ~20% increase |

| Body Weight | Whole Animal | No Change | Not significant |

| Food Consumption | Whole Animal | No Change | Not significant |

Table 2: Effects of this compound Treatment in High-Fat-Fed (HFF) Mice [16] (20-day treatment)

| Parameter | Tissue/Fluid | Effect of this compound | Quantitative Change |

| Plasma Insulin | Plasma | Decrease | Significant reduction |

| Glucose Infusion Rate (Clamp) | Whole Animal | Increase | Doubled vs. HFF control |

| Endogenous Glucose Production | Liver | Decrease | Suppressed by 75% (insulin-stimulated) |

| Hepatic Glycogen Synthase | Liver | Increase | Increased activity |

| Plasma Glucose Disappearance | Whole Animal | Increase | ~60% increase vs. HFF control |

| Glucose Uptake | Heart & Muscle | Increase | Markedly improved |

| Mean Arterial Pressure | Whole Animal | No Change | Not significant |

Conclusion

This compound is a potent and selective tool for the direct inhibition of GSK-3, a critical node in the insulin signaling network. Its use in preclinical models has demonstrated that targeted GSK-3 inhibition can significantly improve glucose homeostasis by enhancing both hepatic and peripheral insulin sensitivity.[15][16] The detailed protocols and quantitative data presented herein provide a foundation for researchers and drug developers to leverage this compound in their studies to further unravel the complexities of insulin action and to evaluate GSK-3 as a therapeutic target for metabolic diseases.

References

- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 2. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. heflab.sites.tau.ac.il [heflab.sites.tau.ac.il]

- 7. This compound | CAS:1043881-55-5 | Selective inhibitor of GSK-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. rndsystems.com [rndsystems.com]

- 9. PI3-K and GSK-3: Akt-ing together with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Defective insulin signaling pathway and increased GSK-3 activity in the brain of diabetic mice: parallels with Alzheimer’s disease and correction by insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term treatment with novel glycogen synthase kinase-3 inhibitor improves glucose homeostasis in ob/ob mice: molecular characterization in liver and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycogen synthase kinase 3 inhibition improves insulin-stimulated glucose metabolism but not hypertension in high-fat-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

On-Target Effects of L803-mts on β-Catenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L803-mts is a selective, substrate-competitive peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Its on-target effects are primarily mediated through the inhibition of this key serine/threonine kinase. A major downstream consequence of GSK-3 inhibition is the modulation of the canonical Wnt/β-catenin signaling pathway. In this pathway, GSK-3 is a critical negative regulator of β-catenin stability. This technical guide provides an in-depth exploration of the on-target effects of this compound on β-catenin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Mechanism of Action: this compound and the Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, β-catenin levels are kept low through its recruitment into a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β.[1] Within this complex, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2]

The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of the destruction complex's activity.[1][3] this compound mimics this "Wnt-on" state by directly inhibiting the kinase activity of GSK-3. This inhibition prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer targeted for degradation, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes.[2][4]

Quantitative Data Presentation

The inhibitory effect of this compound on GSK-3 leads to a quantifiable increase in β-catenin protein levels. This has been demonstrated in vivo using mouse models. The accumulation of β-catenin serves as a reliable biomarker for the pharmacological activity of this compound.[5]

| Treatment Group | Tissue | Duration of Treatment | Change in β-catenin Levels | Statistical Significance | Citation |

| This compound | Mouse Hippocampus | 1 hour | 20% Increase | p < 0.05 | [6] |

| This compound | Mouse Hippocampus | 3 hours | 30% Increase | p < 0.05 | [6] |

| This compound | Mouse Hippocampus | 12 hours | 50% Increase | p < 0.05 | [6] |

| This compound | 5XFAD Mouse Brain | 120 days | Significant Increase | p < 0.05 | [5] |

Experimental Protocols

The primary method for quantifying the on-target effect of this compound on β-catenin is Western Blot analysis, which measures the abundance of the protein in cell or tissue lysates.

Protocol: Western Blot Analysis for β-catenin

This protocol outlines the key steps for detecting and quantifying changes in β-catenin protein levels following treatment with this compound.

1. Sample Preparation (Cell/Tissue Lysates):

-

Treat cells or animals with this compound or a control peptide for the desired duration.

-

Harvest cells or dissect tissues (e.g., hippocampus) and immediately place them on ice.

-

Lyse the samples in RIPA buffer or a similar non-denaturing lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity.[7]

-

Homogenize tissue samples using an automated homogenizer.[8]

-

Centrifuge the lysates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[7]

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.[7]

2. SDS-PAGE (Gel Electrophoresis):

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 10% gel).[9][10]

-

Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom.[9]

3. Protein Transfer (Blotting):

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This is typically done using a wet or semi-dry transfer system.[8][11]

-

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[9]

4. Immunodetection:

-

Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20 (TBST)) to prevent non-specific antibody binding.[9][11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to β-catenin (e.g., mouse monoclonal anti-β-catenin, diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C with gentle agitation.[9][10]

-

Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.[9][11]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, diluted 1:3000 to 1:5000 in blocking buffer) for 1-2 hours at room temperature.[9][11]

-

Final Washes: Repeat the washing step (three times for 10-15 minutes each with TBST).[11]

5. Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

To ensure equal protein loading, the same blot should be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.[11]

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to the corresponding loading control band intensity for each sample.

Conclusion

This compound exerts its on-target effect on β-catenin indirectly by inhibiting its direct upstream regulator, GSK-3. This action prevents the phosphorylation-dependent degradation of β-catenin, leading to its stabilization, accumulation, and enhanced signaling activity. The increase in β-catenin levels is a robust and quantifiable biomarker of this compound activity, readily detectable by standard biochemical techniques such as Western Blotting. This focused mechanism of action underscores the potential of this compound as a tool for modulating the Wnt/β-catenin pathway in various research and therapeutic contexts.

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 5. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gskure.com [gskure.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Methodological & Application

L803-mts: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L803-mts is a myristoylated, cell-permeable peptide that acts as a selective and substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[3] Dysregulation of GSK-3 activity has been implicated in various pathologies such as neurodegenerative diseases, cancer, and metabolic disorders.[3][4] this compound, derived from the GSK-3 substrate heat shock factor-1 (HSF-1), offers a valuable tool for investigating the cellular functions of GSK-3 and for preclinical drug development.[2]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro cell culture experiments.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of GSK-3.[1][2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound interacts with the substrate-binding site of GSK-3.[2][5] This mode of inhibition offers a higher degree of selectivity for GSK-3 over other kinases.[2][6] By inhibiting GSK-3, this compound prevents the phosphorylation of downstream substrates. A key consequence of GSK-3 inhibition is the stabilization and accumulation of β-catenin, a central component of the Wnt signaling pathway.[7][8]

Signaling Pathway

The primary signaling pathway modulated by this compound is the GSK-3/β-catenin pathway. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes.

Caption: this compound inhibits GSK-3, preventing β-catenin phosphorylation and degradation, leading to gene transcription.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 40 µM | Purified GSK-3β | [1][8] |

| Glycogen Synthase Activation | 2.5-fold increase | HEK293 cells | [6] |

| β-catenin Accumulation | 20-50% increase | Mouse Hippocampus (in vivo) | [8] |

| PEPCK mRNA Suppression | 50% decrease | ob/ob mice liver (in vivo) | [9] |

| Hepatic Glycogen Content | 50% increase | ob/ob mice liver (in vivo) | [9] |

| Muscle Glycogen Content | 20% increase | ob/ob mice skeletal muscle (in vivo) | [9] |

Experimental Protocols

General Guidelines for this compound Handling and Storage

-

Reconstitution: this compound is soluble up to 1 mg/ml in 20% acetonitrile/water.[6] For cell culture experiments, prepare a concentrated stock solution in sterile water or a suitable buffer.

-

Storage: Store the lyophilized peptide at -20°C.[6] Upon reconstitution, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]

Protocol 1: Assessment of GSK-3 Inhibition via Western Blotting for β-catenin

This protocol describes how to determine the inhibitory effect of this compound on GSK-3 activity by measuring the accumulation of its downstream target, β-catenin.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, PC-3)

-

Complete cell culture medium

-

This compound

-

Control peptide (optional)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-actin or anti-tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-